molecular formula C22H18N2O4S2 B4316248 3-(5-{(Z)-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid

3-(5-{(Z)-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid

Cat. No.: B4316248
M. Wt: 438.5 g/mol
InChI Key: DBXNRMKMCHSRRI-ODLFYWEKSA-N
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Description

3-(5-{(Z)-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid is a complex organic compound that features a unique structure combining pyrrole, thiazolidine, furan, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{(Z)-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid typically involves multi-step organic reactions

    Thiazolidine Ring Formation: The thiazolidine ring can be synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions.

    Pyrrole Ring Introduction: The pyrrole ring can be introduced through a condensation reaction between a suitable aldehyde and an amine derivative.

    Furan Ring Formation: The furan ring can be synthesized via a cyclization reaction of a suitable precursor, such as a 2,5-dimethylfuran derivative.

    Benzoic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(5-{(Z)-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrrole or furan rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thione derivatives, and various substituted pyrrole and furan derivatives.

Scientific Research Applications

3-(5-{(Z)-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-(5-{(Z)-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes, receptors, and nucleic acids, which may be modulated by the compound’s unique structural features.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-{(Z)-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[5-[(Z)-[3-(2,5-dimethylpyrrol-1-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-12-7-8-13(2)23(12)24-20(25)19(30-22(24)29)11-15-9-10-18(28-15)16-5-4-6-17(14(16)3)21(26)27/h4-11H,1-3H3,(H,26,27)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXNRMKMCHSRRI-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1N2C(=O)C(=CC3=CC=C(O3)C4=C(C(=CC=C4)C(=O)O)C)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C(=CC=C4)C(=O)O)C)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-{(Z)-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid

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